7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide
7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide
7-OH-DPAT Hydrobromide is a potent and selective Dopamine D3 receptor agonist.
Brand Name:
Vulcanchem
CAS No.:
76135-30-3
VCID:
VC0516407
InChI:
InChI=1S/C16H25NO.BrH/c1-3-9-17(10-4-2)15-7-5-13-6-8-16(18)12-14(13)11-15;/h6,8,12,15,18H,3-5,7,9-11H2,1-2H3;1H
SMILES:
CCCN(CCC)C1CCC2=C(C1)C=C(C=C2)O.Br
Molecular Formula:
C16H26BrNO
Molecular Weight:
328.29 g/mol
7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide
CAS No.: 76135-30-3
Inhibitors
VCID: VC0516407
Molecular Formula: C16H26BrNO
Molecular Weight: 328.29 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 76135-30-3 |
---|---|
Product Name | 7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide |
Molecular Formula | C16H26BrNO |
Molecular Weight | 328.29 g/mol |
IUPAC Name | 7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide |
Standard InChI | InChI=1S/C16H25NO.BrH/c1-3-9-17(10-4-2)15-7-5-13-6-8-16(18)12-14(13)11-15;/h6,8,12,15,18H,3-5,7,9-11H2,1-2H3;1H |
Standard InChIKey | ODNDMTWHRYECKX-UHFFFAOYSA-N |
SMILES | CCCN(CCC)C1CCC2=C(C1)C=C(C=C2)O.Br |
Canonical SMILES | CCCN(CCC)C1CCC2=C(C1)C=C(C=C2)O.Br |
Appearance | Solid powder |
Description | 7-OH-DPAT Hydrobromide is a potent and selective Dopamine D3 receptor agonist. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 7-OH-DPAT Hydrobromide |
Reference | 1: Eguibar JR, Cortes Mdel C, Lara-Lozano M, Mendiola DM. Dopaminergic D2-like agonists produce yawning in the myelin mutant taiep and Sprague-Dawley rats. Pharmacol Biochem Behav. 2012 Jul;102(1):118-23. doi: 10.1016/j.pbb.2012.03.020. Epub 2012 Mar 31. PubMed PMID: 22497991. 2: Yoshizawa K, Narita M, Mori T, Miyatake M, Isotani K, Tomiyasu S, Tsukiyama Y, Suzuki T. Role of dopamine D2 and D3 receptors in mediating the U-50,488H discriminative cue: comparison with methamphetamine and cocaine. Addict Biol. 2012 Nov;17(6):949-55. doi: 10.1111/j.1369-1600.2010.00257.x. Epub 2010 Nov 4. PubMed PMID: 21054688. 3: Maina FK, Mathews TA. A functional fast scan cyclic voltammetry assay to characterize dopamine D2 and D3 autoreceptors in the mouse striatum. ACS Chem Neurosci. 2010 Mar 12;1(6):450-462. PubMed PMID: 20567609; PubMed Central PMCID: PMC2887711. 4: Everett PB, Senogles SE. D3 dopamine receptor signals to activation of phospholipase D through a complex with Rho. J Neurochem. 2010 Feb;112(4):963-71. doi: 10.1111/j.1471-4159.2009.06508.x. Epub 2009 Dec 18. PubMed PMID: 20021566. 5: Kitrey ND, Clément P, Bernabé J, Alexandre L, Giuliano F. Microinjection of the preferential dopamine receptor D3 agonist 7-hydroxy-N,N-di-n-propylaminotetralin hydrobromide into the hypothalamic medial preoptic area induced ejaculation in anesthetized rats. Neuroscience. 2007 Nov 9;149(3):636-41. Epub 2007 Jul 20. PubMed PMID: 17916409. 6: Ito S, Mori T, Sawaguchi T. Differential effects of micro-opioid, delta-opioid and kappa-opioid receptor agonists on dopamine receptor agonist-induced climbing behavior in mice. Behav Pharmacol. 2006 Dec;17(8):691-701. PubMed PMID: 17110795. 7: Collins GT, Witkin JM, Newman AH, Svensson KA, Grundt P, Cao J, Woods JH. Dopamine agonist-induced yawning in rats: a dopamine D3 receptor-mediated behavior. J Pharmacol Exp Ther. 2005 Jul;314(1):310-9. Epub 2005 Apr 15. PubMed PMID: 15833897; PubMed Central PMCID: PMC1201434. 8: Rogóz Z, Skuza G, Kłlodzińska A. Anxiolytic- and antidepressant-like effects of 7-OH-DPAT, preferential dopamine D3 receptor agonist, in rats. Pol J Pharmacol. 2004 Sep-Oct;56(5):519-26. PubMed PMID: 15591639. 9: Cook CD, Beardsley PM. Modulation of the discriminative stimulus effects of mu opioid agonists in rats: II. Effects of dopamine D2/3 agonists. Behav Pharmacol. 2004 Feb;15(1):75-83. PubMed PMID: 15075629. 10: Rogóz Z, Skuza G, Kłodzińska A. Anxiolytic-like effects of preferential dopamine D3 receptor agonists in an animal model. Pol J Pharmacol. 2003 May-Jun;55(3):449-54. PubMed PMID: 14506325. 11: Skuza G, Rogóz Z. A potential antidepressant activity of SA4503, a selective sigma 1 receptor agonist. Behav Pharmacol. 2002 Nov;13(7):537-43. PubMed PMID: 12409992. 12: Ottani A, Ferrari F, Giuliani D. Neuroleptic-like profile of the cannabinoid agonist, HU 210, on rodent behavioural models. Prog Neuropsychopharmacol Biol Psychiatry. 2002 Jan;26(1):91-6. PubMed PMID: 11853125. 13: Levens N, Green TA, Akins CK, Bardo MT. Dopamine D(2)-like receptor binding in the brain of male Japanese quail (Coturnix japonica). Neurosci Lett. 2000 Dec 22;296(2-3):77-80. PubMed PMID: 11108985. 14: Dastur FN, McGregor IS, Brown RE. Dopaminergic modulation of rat pup ultrasonic vocalizations. Eur J Pharmacol. 1999 Oct 8;382(2):53-67. PubMed PMID: 10528139. 15: Geter-Douglass B, Katz JL, Alling K, Acri JB, Witkin JM. Characterization of unconditioned behavioral effects of dopamine D3/D2 receptor agonists. J Pharmacol Exp Ther. 1997 Oct;283(1):7-15. PubMed PMID: 9336302. 16: Mallet PE, Beninger RJ. 7-OH-DPAT produces place conditioning in rats. Eur J Pharmacol. 1994 Aug 22;261(3):R5-6. PubMed PMID: 7813542. |
PubChem Compound | 11957566 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume